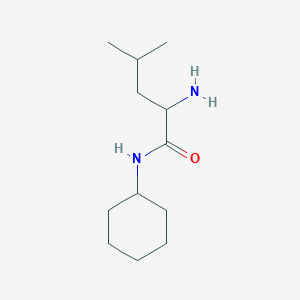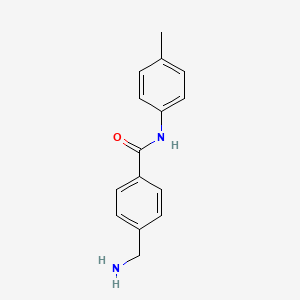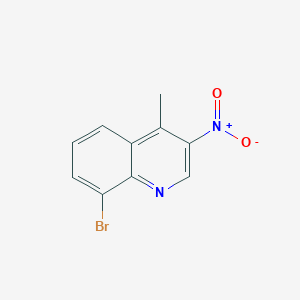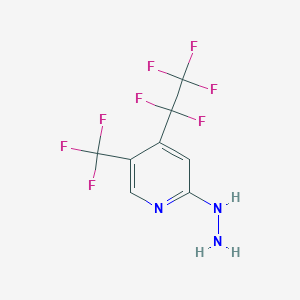
(4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine is a synthetic organic compound that belongs to the class of hydrazines. These compounds are characterized by the presence of a hydrazine functional group (-NH-NH2) attached to a pyridine ring, which is further substituted with pentafluoroethyl and trifluoromethyl groups. The unique combination of these substituents imparts distinctive chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with hydrazine under controlled conditions. The presence of electron-withdrawing groups like pentafluoroethyl and trifluoromethyl can influence the reactivity and selectivity of the reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds or nitrogen gas.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biological and medical research, hydrazine derivatives are often explored for their potential pharmacological activities. They may exhibit antimicrobial, anticancer, or enzyme inhibitory properties.
Industry
Industrially, such compounds can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Their unique properties can enhance the performance and efficacy of various products.
Mechanism of Action
The mechanism of action of (4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine depends on its interaction with molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pentafluoroethyl and trifluoromethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- (4-Trifluoromethyl-pyridin-2-yl)-hydrazine
- (4-Pentafluoroethyl-pyridin-2-yl)-hydrazine
- (4-Pentafluoroethyl-5-methyl-pyridin-2-yl)-hydrazine
Uniqueness
The presence of both pentafluoroethyl and trifluoromethyl groups in (4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine makes it unique compared to other similar compounds. These substituents can significantly alter the compound’s reactivity, stability, and biological activity, making it a valuable subject for research and application.
Properties
Molecular Formula |
C8H5F8N3 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
[4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C8H5F8N3/c9-6(10,8(14,15)16)3-1-5(19-17)18-2-4(3)7(11,12)13/h1-2H,17H2,(H,18,19) |
InChI Key |
TZMDCPRLYUQIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1NN)C(F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine](/img/structure/B12114399.png)
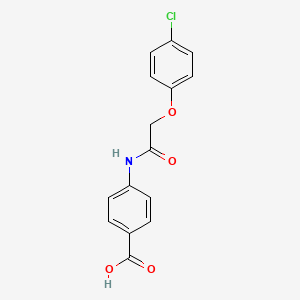
![1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl-](/img/structure/B12114410.png)
![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
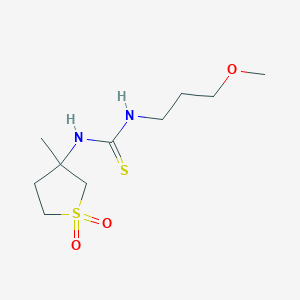
![2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12114430.png)

